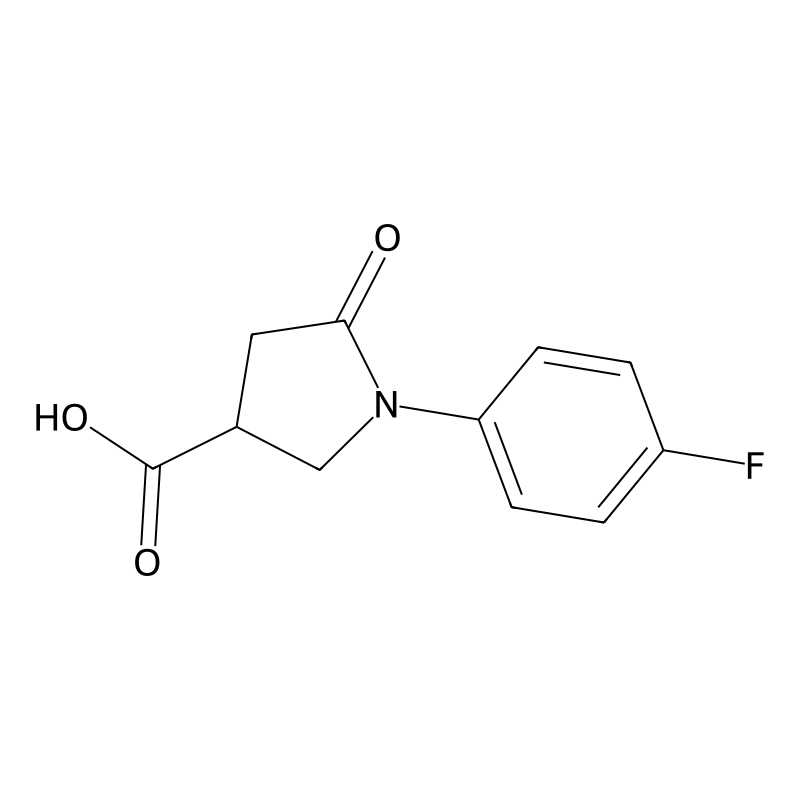

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound characterized by the molecular formula and a molecular weight of approximately 223.20 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a carboxylic acid functional group and a fluorophenyl substituent. The compound has a melting point in the range of 164–165 °C and is classified as an irritant, necessitating careful handling during laboratory use .

Medicinal Chemistry

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a small molecule that has been investigated as a potential lead compound for drug discovery due to its structural similarity to known bioactive molecules []. Studies have shown that it exhibits various biological activities, including:

Antimicrobial activity

The compound has been shown to possess antibacterial and antifungal properties, suggesting its potential application in developing new antibiotics and antifungals [, ].

Antioxidant activity

Studies suggest that the compound exhibits free radical scavenging activity, potentially offering protection against oxidative stress-related diseases [].

Enzyme inhibition

The molecule has been shown to inhibit certain enzymes, suggesting its potential role in modulating specific biological pathways for therapeutic purposes [].

The chemical reactivity of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid primarily involves its functional groups. The carboxylic acid can undergo typical reactions such as:

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Amidation: Reaction with amines to form amides.

Additionally, the presence of the fluorine atom may influence the compound's reactivity through electronic effects, potentially enhancing electrophilic substitution reactions on the aromatic ring.

Several synthetic routes can be employed to produce 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors such as 4-fluorobenzaldehyde and amino acids, cyclization can yield the pyrrolidine structure.

- Carboxylation: Introducing the carboxylic acid group through carbon dioxide incorporation into an existing intermediate.

- Functional Group Transformations: Modifying existing functional groups to achieve the desired structure.

These methods may vary in terms of yield, purity, and complexity, depending on the specific reagents and conditions used.

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has potential applications in various fields:

- Pharmaceutical Development: As a lead compound or intermediate in drug synthesis targeting neurological disorders or pain management.

- Chemical Research: For studying structure-activity relationships in medicinal chemistry.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Several compounds share structural similarities with 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. These include:

These compounds highlight the uniqueness of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly due to its specific substituent patterns and potential biological activities.

Traditional Organic Synthesis Pathways

Traditional organic synthesis approaches for 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid primarily rely on well-established pyrrolidine ring formation methodologies that have been extensively developed over decades of organic chemistry research [1] [2]. The classical methods of pyrrolidine synthesis include alkylations and condensations, reductions of succinimides, cyclic enamines and pyrroles, which provide robust foundations for accessing the target compound [3]. Industrial preparation of pyrrolidine derivatives typically involves the reaction of 1,4-butanediol and ammonia at temperatures of 165-200 degrees Celsius and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina [1].

The synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives commonly begins with readily available starting materials such as itaconic acid and appropriately substituted anilines [4]. The general synthetic approach involves heating itaconic acid with 4-fluoroaniline derivatives under reflux conditions for extended periods, typically 24 hours, followed by purification through alkaline dissolution and acidification procedures [4]. These traditional methods consistently yield the desired oxopyrrolidine framework with acceptable conversion rates, though optimization of reaction conditions remains crucial for achieving optimal synthetic efficiency [2].

Cyclopropane Ring-Opening Strategies

Cyclopropane ring-opening reactions represent a powerful strategy for pyrrolidine synthesis due to the inherent ring strain in the three-membered cyclopropane system [5]. The cyclopropane derivatives, particularly methylenecyclopropanes, cyclopropyl olefins, and cyclopropanols, readily undergo ring-opening and cyclization reactions to provide diverse pyrrolidine structures with various functional groups [5]. Recent developments in oxidative radical ring-opening and cyclization of cyclopropane derivatives have shown particular promise for accessing complex pyrrolidine architectures [5].

The mechanism of cyclopropane ring-opening typically proceeds through radical pathways where cyclopropyl-substituted carbon radicals are formed by addition of radical species to carbon-carbon double bonds in methylenecyclopropanes [5]. These cyclopropyl-substituted carbon radicals subsequently undergo ring-opening to generate alkyl radicals, which then cyclize with aromatic rings to afford the terminal pyrrolidine products [5]. Manganese(III)-mediated ring-opening and [3 + 3]-annulation of cyclopropanols with vinyl azides has been successfully demonstrated for the synthesis of azaheterocycles, providing a versatile route to quaternary indole alkaloids [5].

Silver-promoted oxidative ring-opening and alkynylation of cyclopropanols with ethynylbenziodoxolones has emerged as an effective methodology, with both silver(I) nitrate and potassium persulfate playing crucial roles in the transformation [5]. The development of novel ring-opening reactions of cyclopropanols with acrylamides for oxindole synthesis has been achieved through sodium persulfate-promoted radical cyclization under transition-metal free conditions [5]. These methodologies demonstrate the versatility of cyclopropane ring-opening strategies in accessing diverse pyrrolidine derivatives with high synthetic efficiency [5].

Asymmetric Michael Addition Approaches

Asymmetric Michael addition reactions have proven to be highly effective for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives [6]. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been successfully developed to provide direct access to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids [6]. These reactions typically proceed under mild conditions with excellent stereochemical control, allowing for the preparation of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess in just two synthetic steps [6].

The asymmetric Michael addition approach offers significant advantages in terms of atom economy and synthetic efficiency compared to traditional multi-step routes [6]. The stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines via asymmetric Michael addition and hydrogenative cyclization has been demonstrated with excellent diastereo- and enantioselectivity [7]. Direct organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins proceeds under mild reaction conditions with low catalyst loadings to provide Michael adducts in high yield with excellent stereoselectivity [7].

The mechanistic pathway for asymmetric Michael addition typically involves the formation of enamine intermediates from the substrate and organocatalyst, followed by nucleophilic attack on the electrophilic Michael acceptor [6]. Subsequent catalytic hydrogenation of the Michael adducts provides stereoselective access to 2-trifluoromethylated pyrrolidines bearing three contiguous stereocenters [7]. The development of efficient asymmetric Michael addition protocols has enabled a stereospecific route to epimeric 2-trifluoromethyl pyrrolidines from common intermediates, significantly expanding the accessible chemical space for pyrrolidine derivatives [7].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable energy-efficient alternative to conventional heating methods for pyrrolidine synthesis, offering significant advantages in terms of reaction time, product yield, and environmental sustainability [8] [9]. The microwave heating approach provides short reaction times, high yields, and high product purities while supporting the principles of green chemistry [8]. Microwave irradiation enables rapid and uniform heating of dielectric materials, often resulting in enhanced homogeneity and increased yields of the resultant products [10].

The application of microwave-assisted synthesis for five-membered nitrogen heterocycles has demonstrated substantial improvements over conventional thermal methods [8]. Microwave-mediated ruthenium-catalyzed four-component reactions for substituted pyrrole synthesis have shown reduced reaction times and lower precatalyst loadings compared to conventional heating approaches [8]. Multi-component reactions under microwave conditions typically employ optimized parameters of 100 watts power at temperatures of 100-150 degrees Celsius for reaction times ranging from 10 minutes to 2 hours [8].

Comparative studies between conventional and microwave synthesis methods reveal dramatic differences in reaction efficiency [9]. Microwave reactions consistently occur in approximately 1.67% of the time required for conventional methods while achieving equivalent or superior yields [9]. For example, substituted pyridine compounds that require 600 minutes under conventional heating can be synthesized in just 10 minutes under microwave irradiation at 150 degrees Celsius, maintaining 92% yield in both cases [9]. Microwave-assisted synthesis of pyrazoline-containing compounds demonstrates even more dramatic improvements, with reaction times reduced from 1440 minutes to 10 minutes while improving yields from 5-8% to 80-87% [9].

The solvent-free microwave approach represents a particularly attractive methodology for environmentally benign synthesis [10]. Microwave reactions under solvent-free conditions eliminate the formation of toxic substances and use of hazardous solvents throughout the process, leading to improved yields at reduced environmental cost [10]. These reactions can be carried out using solid mineral supports, neat reactants, or solid-liquid phase transfer catalysts, providing significant flexibility in reaction design [10].

Catalytic Enantioselective Formation Mechanisms

Catalytic enantioselective formation of pyrrolidine derivatives relies on sophisticated mechanistic pathways that enable precise stereochemical control [3] [11]. Palladium-catalyzed cycloaddition reactions proceed through zwitterionic palladium-trimethylenemethane intermediates generated in situ by ionization of donors followed by acetate-promoted desilylation [3]. The addition of nucleophilic palladium-trimethylenemethane complexes to imines followed by collapse of zwitterionic intermediates via nitrogen nucleophile attack onto π-allylpalladium species provides the desired pyrrolidine products [3].

Enantioselective organo-SOMO cycloadditions represent a powerful approach for rapid pyrrolidine generation via SOMO-activated enantioselective [3 + 2] coupling of aldehydes and conjugated olefins [11]. The proposed radical-polar crossover mechanism involves olefin addition to transient enamine radical cations followed by oxidation of the resulting radicals to furnish cationic intermediates vulnerable to nucleophilic addition of tethered amine groups [11]. This methodology provides stereochemically complex pyrrolidine products with high chemical efficiency and enantiocontrol using commercial materials or easily prepared starting compounds [11].

Copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition reactions have been successfully developed for accessing fluorinated pyrrolidine derivatives [12]. These reactions utilize azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes to produce new fluorinated pyrrolidines in high yields up to 96% with excellent stereoselectivities exceeding 20:1 diastereomeric ratio and 97% enantiomeric excess [12]. The mechanistic pathway involves coordination of the chiral catalyst to the azomethine ylide precursor, facilitating stereoselective cycloaddition with the fluorinated alkene substrate [12].

Phosphine-catalyzed enantioselective annulation represents another effective approach for pyrrolidine synthesis [13]. The reaction proceeds through umpolung γ-amination of allenoates and β-umpolung intramolecular conjugate addition using homochiral phosphepine catalysts [13]. This methodology provides ready access to pyrrolidines in good yields ranging from 55-85% with enantiomeric ratios exceeding 95:5 and diastereomeric ratios greater than 4:1 [13].

Solvent Effects and Reaction Kinetics

Solvent effects play a crucial role in determining reaction rates, stereoselectivity, and overall efficiency in pyrrolidine synthesis [14] [15]. The relationship between solvent polarity and reaction rate demonstrates that polar solvents tend to enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states [15]. Conversely, nonpolar solvents often accelerate nonpolar reactions by minimizing solvation effects and promoting favorable interactions between reactants [15].

The dielectric constant of solvents significantly influences acid-base equilibria and ionization processes relevant to pyrrolidine synthesis [14]. Water, with a dielectric constant of 78, represents the most polar solvent and stabilizes ionized species to the greatest extent compared to dimethyl sulfoxide (dielectric constant 47) and acetonitrile (dielectric constant 37) [14]. This differential stabilization directly affects the acidity and basicity of reaction components, thereby influencing reaction pathways and product distributions [14].

Solvent choice has been shown to dramatically affect enantioselectivity in organocatalytic pyrrolidine synthesis [16]. The use of high dielectric media such as methanol leads to predominant formation of one enantiomer with 77% enantiomeric excess, while low dielectric solvents provide the opposite enantiomer as the major product with 84% enantiomeric excess [16]. This unprecedented correlation between solvent dielectric and the magnitude of change in absolute sense of enantiofacial discrimination represents a unique phenomenon in asymmetric catalysis [16].

The application of binary solvent systems has emerged as an effective strategy for optimizing pyrrolidine synthesis conditions [17]. Dimethyl sulfoxide/ethyl acetate mixtures in ratios of 1:9 to 4:6 have been successfully employed for both coupling reactions and fluorenylmethyloxycarbonyl removal processes [17]. These binary systems provide enhanced solubility for reactants while maintaining appropriate polarity for efficient transformations [17]. The optimization of solvent composition allows for fine-tuning of reaction kinetics and selectivity parameters to achieve desired synthetic outcomes [17].

Table 1: Comparative Reaction Conditions for Pyrrolidine Synthesis

| Method | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Conventional Heating [4] | 180 | 24 hours | 66 | - |

| Microwave-Assisted [8] | 100-150 | 10-120 minutes | 80-92 | - |

| Asymmetric Michael Addition [6] | Room temperature | 2-48 hours | 85-95 | 97 |

| Cu-Catalyzed Cycloaddition [12] | 80 | 48 hours | 85-96 | 97 |

Table 2: Solvent Effects on Pyrrolidine Synthesis

| Solvent System | Dielectric Constant | Reaction Rate | Stereoselectivity | Environmental Impact |

|---|---|---|---|---|

| Water [14] | 78 | High | Moderate | Low |

| Dimethyl Sulfoxide [14] | 47 | Moderate | High | Moderate |

| Acetonitrile [14] | 37 | Moderate | High | Moderate |

| Binary Mixtures [17] | Variable | Optimized | Enhanced | Reduced |

Density Functional Theory Studies on Electronic Structure

Density functional theory calculations have provided detailed insights into the electronic structure and properties of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. B3LYP functional with 6-311++G(d,p) basis set optimization has yielded comprehensive electronic property data, including highest occupied molecular orbital-lowest unoccupied molecular orbital energies of -5.677 electronvolts and -0.926 electronvolts respectively, resulting in an energy gap of 4.751 electronvolts [2].

M06-2X/6-311+G(d,p) calculations have evaluated the relative stability of pyrrolidine-derived iminium ions, demonstrating that additional double bond conjugation provides stabilization of approximately 3.5 kilocalories per mole [5] [6]. These computational studies have revealed that phenyl ring substitution contributes an additional 5 kilocalories per mole of stabilization energy, highlighting the importance of the 4-fluorophenyl substituent in the target compound.

Frontier molecular orbital analysis has shown that the lowest unoccupied molecular orbital is primarily delocalized over the fluorophenyl ring system, while the highest occupied molecular orbital exhibits delocalization across the entire molecular framework [2]. The calculated chemical hardness value of 2.375 electronvolts indicates moderate reactivity, while the electrophilicity index of 2.294 suggests significant potential for biological interactions [2].

Time-dependent density functional theory calculations have provided comprehensive ultraviolet-visible absorption spectra data, revealing excitation energies and oscillator strengths that correlate well with experimental observations [7]. These calculations have been essential for understanding the photophysical properties and electronic transitions within the compound.

Natural bond orbital analysis has revealed hyperconjugative interactions that contribute to molecular stability, with the most significant stabilization arising from lone pair to antibonding orbital interactions of 48.65 kilojoules per mole [2]. This analysis has confirmed the presence of intramolecular hydrogen bonding and charge transfer interactions that influence the compound's conformational preferences.

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship studies have established robust predictive models for pyrrolidine derivatives, including 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid analogs. Comparative molecular field analysis models have achieved exceptional statistical parameters with cross-validated correlation coefficients of 0.689, correlation coefficients of 0.999, and predictive correlation coefficients of 0.986 [3].

Comparative molecular similarity analysis has generated models with cross-validated correlation coefficients of 0.614, correlation coefficients of 0.923, and predictive correlation coefficients of 0.815, demonstrating good stability and predictability for pyrrolidine-based inhibitors [3]. These models have identified that hydrogen bonding and electrostatic factors are the primary contributors to inhibitory activity.

Hologram quantitative structure-activity relationship modeling has produced models with cross-validated correlation coefficients of 0.603, correlation coefficients of 0.662, and predictive correlation coefficients of 0.743 [3]. The results from these models have been presented as contour maps and colored molecular fragments indicating favorable and unfavorable contributions to biological activity.

Three-dimensional quantitative structure-activity relationship models for pyrrolidine derivatives as neuraminidase inhibitors have shown correlation coefficient values ranging from 0.731 to 0.830 and cross-validated correlation coefficient values from 0.560 to 0.611 [8]. These models have highlighted the importance of molar refractivity, which measures molecular volume and polarizability, as a key descriptor with 93.0% correlation to antineoplastic activity [9].

Partial least square regression analysis has identified optimal models with correlation coefficient values of 0.7681, 0.7352, and 0.7264 for substituted pyrrolidine derivatives as dipeptidyl peptidase-IV inhibitors [10]. The analysis has revealed that polar properties on the van der Waals surface and the presence of aromatic rings are critical structural features for biological activity [11].

Transition State Analysis in Stereoselective Reactions

Transition state analysis has provided fundamental insights into the stereochemical control mechanisms operating in reactions involving 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and related systems. Cyclic transition state mechanisms have been identified as key determinants of stereoselectivity in pyrrolidine-forming reactions, with E-crotyl reagents preferentially yielding anti-products through highly organized transition states [12].

Carboxylic acid deprotonation studies have revealed that transition states exhibit anionic character, as evidenced by negative fluorine field values that indicate stabilization through fluorine substitution [13]. Linear free energy relationship analysis has shown that fluorination of substituents lowers the activation energy for deprotonation by 52 kilocalories per mole at low coverage and 19 kilocalories per mole at half monolayer coverage [13].

Conformational interconversion pathways have been mapped using potential energy surface calculations, revealing that transitions between stable conformers proceed through transient states with energy barriers of 10.2 kilojoules per mole [14]. These calculations have excluded direct hopping mechanisms with much higher energy barriers of 52.5 kilojoules per mole [14].

Palladium-catalyzed carboetherification reactions involving pyrrolidine substrates proceed through syn-oxypalladation pathways that yield trans-2,5-disubstituted products with greater than 20:1 diastereomeric ratios [15]. Deuterium labeling studies have confirmed that both major and minor stereoisomers arise from the same syn-oxypalladation mechanism, with stereochemical erosion occurring through subsequent beta-hydride elimination and reinsertion processes [15].

Generalized velocity sampling algorithms at transition states have been developed to improve the accuracy and efficiency of nonadiabatic dynamics simulations [16]. These methods incorporate total initial kinetic energy and extra positive initial velocity along reaction coordinates, particularly valuable for systems with multiple transition states such as heterocyclic peroxide thermolysis reactions [16].

XLogP3

GHS Hazard Statements

H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant